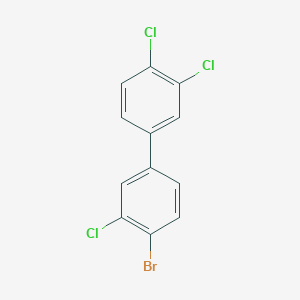
4-Bromo-3,3',4'-trichloro-1,1'-biphenyl
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl is a polychlorinated biphenyl (PCB) derivative. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They have been used in various industrial applications due to their non-flammability, chemical stability, high boiling point, and electrical insulating properties. PCBs are also known for their environmental persistence and potential health hazards.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl typically involves the bromination and chlorination of biphenyl compounds. One common method is the electrophilic aromatic substitution reaction, where biphenyl is treated with bromine and chlorine under controlled conditions. The reaction conditions often include the use of a catalyst such as iron(III) chloride (FeCl3) to facilitate the halogenation process.
Industrial Production Methods
Industrial production of 4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl involves large-scale halogenation processes. These processes are carried out in reactors where biphenyl is exposed to bromine and chlorine gases in the presence of a catalyst. The reaction is carefully monitored to ensure the desired substitution pattern and to minimize the formation of unwanted by-products.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form hydroxylated derivatives.
Reduction: Reduction reactions can convert the halogenated biphenyl to less chlorinated or brominated forms.
Substitution: Nucleophilic substitution reactions can replace the halogen atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be employed for substitution reactions.
Major Products
The major products formed from these reactions include hydroxylated biphenyls, dehalogenated biphenyls, and substituted biphenyl derivatives.
Applications De Recherche Scientifique
4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PCBs in various chemical reactions.
Biology: Researchers study its effects on biological systems to understand the toxicity and environmental impact of PCBs.
Medicine: It is used in toxicological studies to investigate the health effects of PCB exposure.
Industry: The compound is used in the development of materials with specific electrical and thermal properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl involves its interaction with cellular components. It can bind to the aryl hydrocarbon receptor (AhR), leading to the activation of various signaling pathways. This activation can result in changes in gene expression, leading to toxic effects such as oxidative stress, disruption of endocrine function, and carcinogenesis.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 4-Bromo-3,4-dichloro-1,1’-biphenyl
- 3-Bromo-4’-chloro-1,1’-biphenyl
- 4-Bromo-4’-chloro-1,1’-biphenyl
Uniqueness
4-Bromo-3,3’,4’-trichloro-1,1’-biphenyl is unique due to its specific halogenation pattern, which influences its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different levels of toxicity and environmental persistence, making it a compound of interest in environmental and toxicological studies.
Propriétés
Numéro CAS |
84979-88-4 |
|---|---|
Formule moléculaire |
C12H6BrCl3 |
Poids moléculaire |
336.4 g/mol |
Nom IUPAC |
1-bromo-2-chloro-4-(3,4-dichlorophenyl)benzene |
InChI |
InChI=1S/C12H6BrCl3/c13-9-3-1-7(5-11(9)15)8-2-4-10(14)12(16)6-8/h1-6H |
Clé InChI |
KYIQXFVNHGNTGC-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1C2=CC(=C(C=C2)Br)Cl)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-[(1-Benzothiophen-5-yl)methyl]pyridine](/img/structure/B14420452.png)
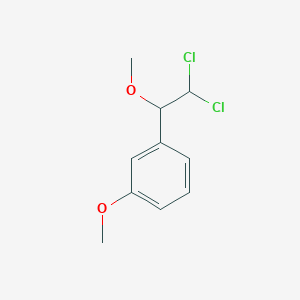
![[6-[[(7E,11E)-3-formyl-5,23-dihydroxy-9-[5-(methoxycarbonylamino)-4,6-dimethyl-4-nitrooxan-2-yl]oxy-8,12,18,20,22-pentamethyl-25,27-dioxo-26-oxapentacyclo[22.2.1.01,6.013,22.016,21]heptacosa-3,7,11,14,23-pentaen-17-yl]oxy]-4-(5-hydroxy-6-methyloxan-2-yl)oxy-2-methyloxan-3-yl] acetate](/img/structure/B14420459.png)
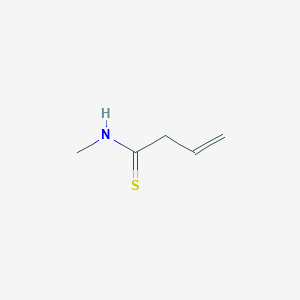




![1-Azabicyclo[4.2.0]octane--iodomethane (1/1)](/img/structure/B14420502.png)
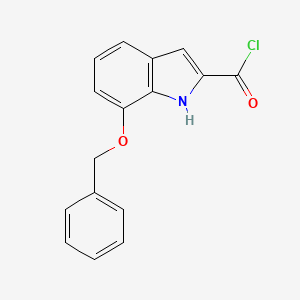

![Phenol, 4-[(2-naphthalenylimino)methyl]-](/img/structure/B14420531.png)
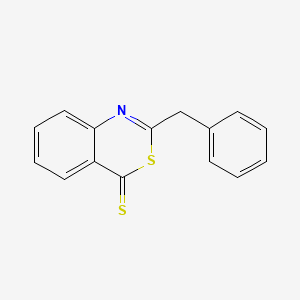
![4-[2-(Methanesulfinyl)phenyl]-1H-pyrrole-3-carbonitrile](/img/structure/B14420539.png)
